![molecular formula C16H16ClNO2 B4164085 N-benzyl-3-chloro-4-ethoxybenzamide](/img/structure/B4164085.png)
N-benzyl-3-chloro-4-ethoxybenzamide
Overview
Description
N-benzyl-3-chloro-4-ethoxybenzamide, also known as BZB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamides and is often used as a pharmacological tool in various studies. In
Mechanism of Action
The mechanism of action of N-benzyl-3-chloro-4-ethoxybenzamide involves its binding to the dopamine D3 receptor and blocking its activity. This results in a decrease in the release of dopamine, which is a neurotransmitter that plays a key role in reward and motivation. By blocking the activity of the dopamine D3 receptor, N-benzyl-3-chloro-4-ethoxybenzamide can reduce the rewarding effects of drugs of abuse and may be useful in the treatment of addiction.
Biochemical and Physiological Effects:
N-benzyl-3-chloro-4-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been demonstrated to decrease the reinforcing effects of cocaine and other drugs of abuse in animal models. This compound has also been shown to reduce the expression of certain genes involved in drug addiction and to increase the activity of certain enzymes involved in dopamine metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-3-chloro-4-ethoxybenzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosage and administration are required to ensure the safety of experimental animals and human subjects.
Future Directions
There are several future directions for the study of N-benzyl-3-chloro-4-ethoxybenzamide. One area of interest is the development of more selective and potent dopamine D3 receptor antagonists that can be used in the treatment of addiction and other neurological disorders. Another area of interest is the investigation of the role of the dopamine D3 receptor in other physiological processes, such as cognition and mood regulation. Finally, the potential use of N-benzyl-3-chloro-4-ethoxybenzamide as a tool for the study of other receptors and neurotransmitters should be explored.
Scientific Research Applications
N-benzyl-3-chloro-4-ethoxybenzamide has been used as a pharmacological tool in various scientific studies. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has also been studied for its potential applications in the treatment of drug addiction, schizophrenia, and other neurological disorders.
properties
IUPAC Name |
N-benzyl-3-chloro-4-ethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-15-9-8-13(10-14(15)17)16(19)18-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOOBBKOULLQOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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